

# Application Notes: 4-Bromo-N-methylaniline in the Synthesis of Bioactive Molecules

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-N-methylaniline

Cat. No.: B051990

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**4-Bromo-N-methylaniline** (CAS 6911-87-1) is a pivotal building block in medicinal chemistry and organic synthesis.<sup>[1]</sup> Its structure features two key reactive sites: the nucleophilic N-methylamino group, which can be readily acylated or alkylated, and an aryl bromide moiety.<sup>[2]</sup> The carbon-bromine bond is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.<sup>[2][3]</sup> This dual reactivity makes **4-bromo-N-methylaniline** a versatile precursor for constructing the complex molecular scaffolds of medically relevant compounds, including kinase inhibitors and antibacterial agents.<sup>[2][4][5]</sup>

## Key Synthetic Transformations & Applications

The synthetic utility of **4-bromo-N-methylaniline** is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.

### 1. Suzuki-Miyaura Coupling for C-C Bond Formation

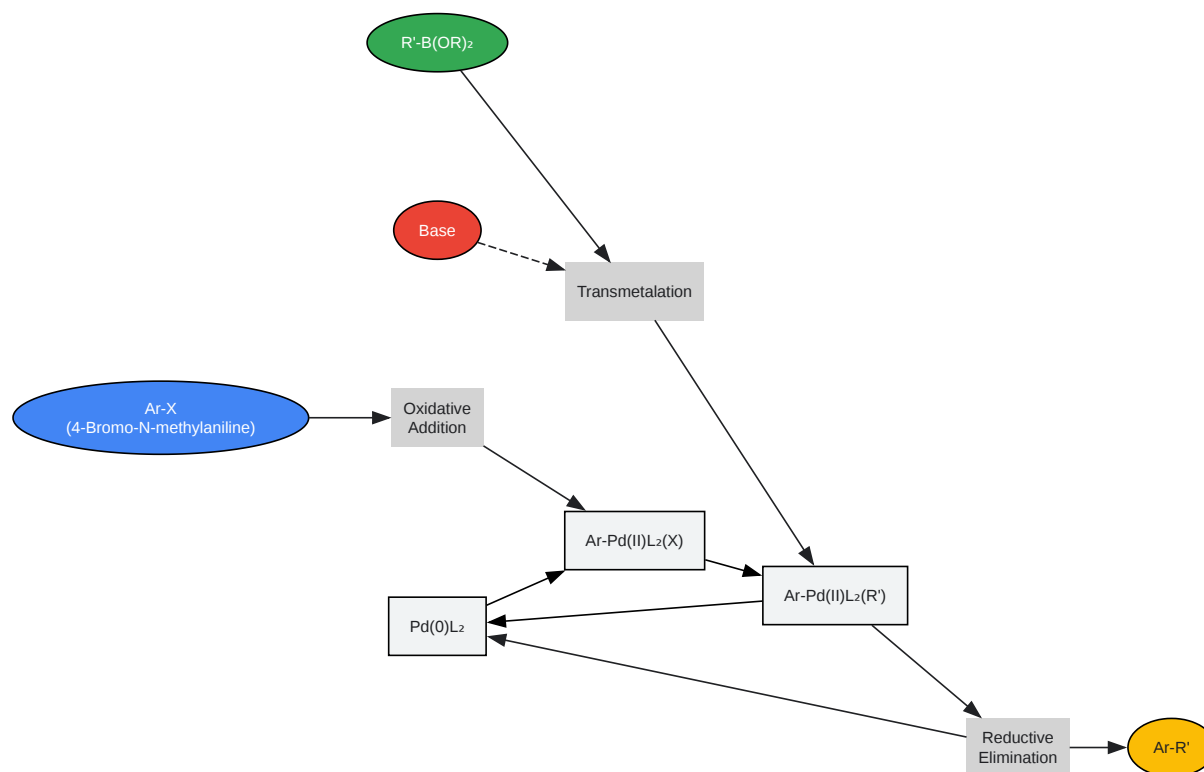
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals.<sup>[6]</sup> This reaction couples the aryl bromide of **4-bromo-N-methylaniline** with an organoboron compound, typically a boronic acid or ester, in the

presence of a palladium catalyst and a base.[6] This transformation is widely used due to its mild conditions and tolerance for a broad range of functional groups.[6] Molecules synthesized via this route often serve as cores for kinase inhibitors and other targeted therapies.[7][8]

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

Parameter	Value/Description	Reference(s)
Aryl Halide	<b>4-Bromo-N-methylaniline or derivative</b>	<a href="#">[8]</a> <a href="#">[9]</a>
Boronic Acid	Aryl or Heteroaryl Boronic Acid	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Catalyst	Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh <sub>3</sub> ) <sub>4</sub> ]	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Base	Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> ) or Potassium Phosphate (K <sub>3</sub> PO <sub>4</sub> )	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Solvent System	1,4-Dioxane / Water (e.g., 4:1 or 10:1)	<a href="#">[7]</a> <a href="#">[9]</a>
Temperature	90–100 °C	<a href="#">[7]</a> <a href="#">[9]</a>
Reaction Time	12–24 hours	<a href="#">[7]</a> <a href="#">[9]</a>

| Expected Yield | 60–90% |[\[7\]](#)[\[9\]](#) |



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

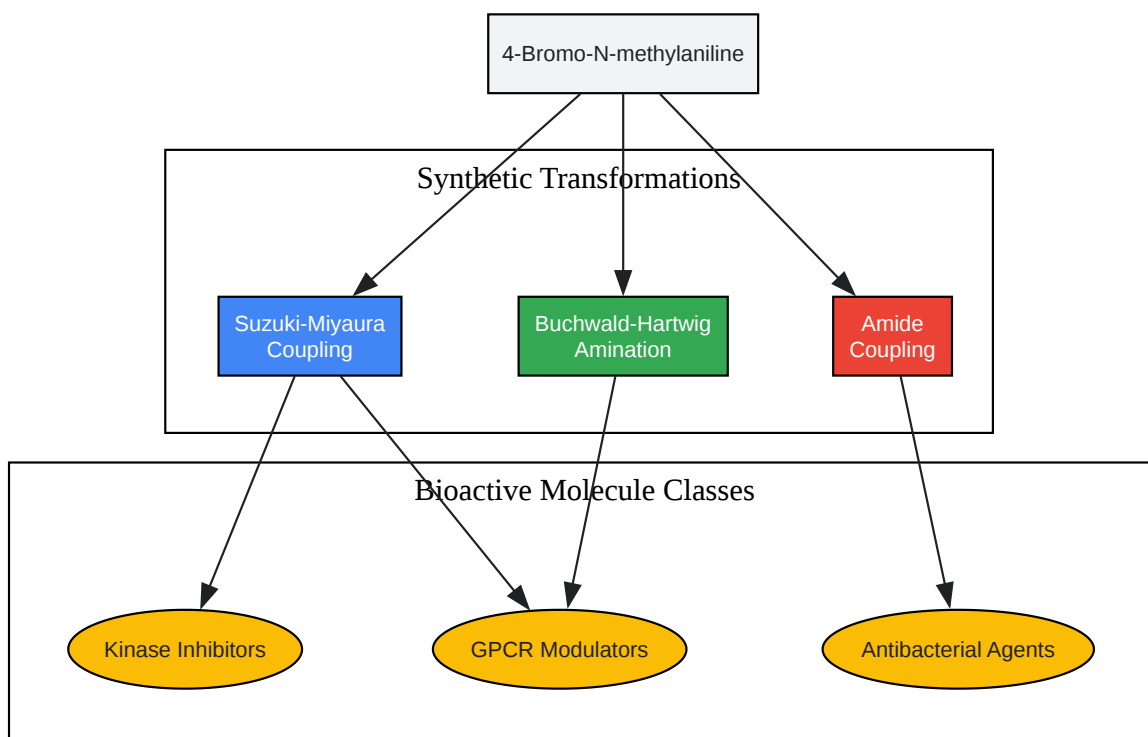
## 2. Amide Coupling for Bioactive Amides

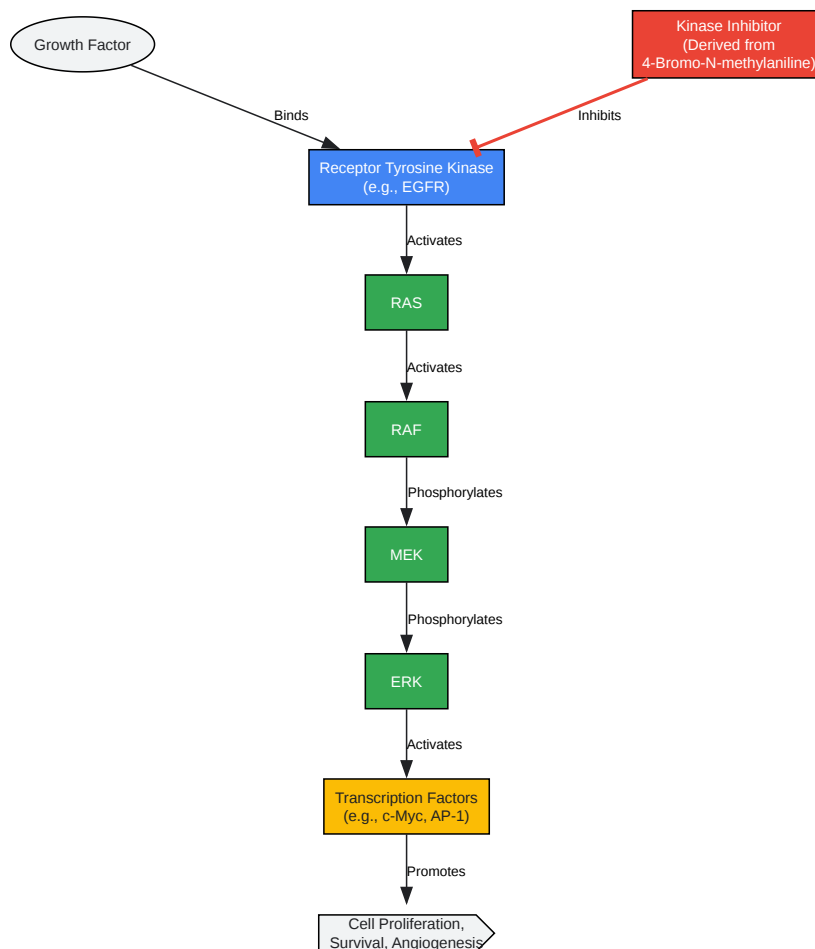
The N-methylamino group of **4-bromo-N-methylaniline** can be functionalized through amide bond formation. This is a common strategy for synthesizing bioactive molecules where the amide linkage is a key structural feature. For instance, coupling with pyrazine-2-carboxylic acid has been used to generate precursors for novel antibacterial agents targeting extensively drug-resistant (XDR) *S. Typhi* and for alkaline phosphatase inhibitors.[7]

Table 2: Representative Reaction Parameters for Amide Coupling

Parameter	Value/Description	Reference(s)
Aniline	<b>4-Bromo-3-methylaniline*</b>	<a href="#">[7]</a>
Carboxylic Acid	Pyrazine-2-carboxylic acid	<a href="#">[7]</a>
Coupling Agent	N,N'-Dicyclohexylcarbodiimide (DCC)	<a href="#">[7]</a>
Catalyst/Additive	4-Dimethylaminopyridine (DMAP)	<a href="#">[7]</a>
Solvent	Dichloromethane (DCM)	<a href="#">[7]</a>
Temperature	0 °C to Room Temperature	<a href="#">[7]</a>
Reaction Time	Not specified, monitor by TLC	<a href="#">[7]</a>
Expected Yield	~83%	<a href="#">[7]</a>

Note: This protocol uses the closely related 4-bromo-3-methylaniline, but the conditions are broadly applicable to **4-bromo-N-methylaniline**.





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